Teuclatriol
Overview
Description
Teuclatriol is a natural compound isolated from the herb of Teucrium leucocladium . It belongs to the chemical family of sesquiterpenoids . The molecular formula of Teuclatriol is C15H28O3 and it has a molecular weight of 256.4 . It appears as an oil .
Molecular Structure Analysis
The IUPAC name of Teuclatriol is (1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol . The structure of Teuclatriol is complex, with multiple chiral centers, indicating that it may exist in various stereoisomeric forms .Physical And Chemical Properties Analysis
Teuclatriol is an oil . It has a predicted boiling point of 382.1±37.0 °C and a predicted density of 1.075±0.06 g/cm3 .Scientific Research Applications
Immunology
- Specific Scientific Field: Immunology .
- Summary of the Application: Teuclatriol, a guaiane sesquiterpene from Salvia mirzayanii, has been found to have an immunoinhibitory effect . This plant is native to Iran and has been shown to have immunomodulatory effects on lymphocyte proliferation .
- Methods of Application or Experimental Procedures: The crude extract of Salvia mirzayanii was fractionated into five fractions using different solvents. These fractions were then tested for bioactivity on human activated-peripheral blood lymphocytes (PBLs) using a cell proliferation assay .
- Results or Outcomes: The methanol fraction showed the highest inhibitory effect on PBLs compared to other fractions. Further fractionation and purification identified Teuclatriol as the compound responsible for this immunoinhibitory effect. This compound showed a significant anti-proliferative effect on human activated-peripheral blood lymphocytes (IC50, 72.8 ± 5.4 μg/ml) .
Inhibition of Nuclear Factor-κB Activation
- Specific Scientific Field: Molecular Biology .
- Summary of the Application: Teuclatriol, a sesquiterpene from Salvia mirzayanii, has been found to have inhibitory effects on nuclear factor-κB activation . Nuclear factor-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Future Directions
properties
IUPAC Name |
(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOZINRAFPQEX-QFEQQRJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teuclatriol |
Citations
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